

Pharmacokinetics and metabolism of mepivacaine hydrochloride in vivo

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An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of **Mepivacaine Hydrochloride** In Vivo

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **mepivacaine hydrochloride**, an amide-type local anesthetic. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this widely used anesthetic.

Pharmacokinetics

Mepivacaine's clinical efficacy and safety profile are directly related to its pharmacokinetic properties. As an amide-linked local anesthetic, it undergoes extensive hepatic metabolism and is primarily excreted by the kidneys.[1][2]

Absorption

The systemic absorption of mepivacaine is influenced by several factors, including the total dose and concentration administered, the route of administration, the vascularity of the injection site, and the presence or absence of a vasoconstrictor like epinephrine.[1][3][4] Following administration, mepivacaine is absorbed into the systemic circulation, with onset of action typically occurring within 3 to 20 minutes, depending on the administration route.[5][6] For dental procedures, the onset can be as rapid as 30 to 120 seconds in the upper jaw and 1 to 4 minutes in the lower jaw.[5][6]



Distribution

Once absorbed, mepivacaine is distributed to all body tissues, with higher concentrations found in highly perfused organs such as the liver, lungs, heart, and brain.[1][4] Mepivacaine is approximately 75% bound to plasma proteins.[1][3][4][5] The degree of plasma protein binding is inversely related to the plasma concentration; generally, the lower the concentration, the higher the percentage of the drug that is bound.[1][3] Only the free, unbound form of the drug is available to cross the placenta via passive diffusion.[1]

Studies investigating the enantiomers of mepivacaine have shown differences in their distribution. The steady-state volume of distribution (Vss) for R(-)-mepivacaine is larger than that for S(+)-mepivacaine.[7]

Metabolism

Mepivacaine is extensively and rapidly metabolized, primarily in the liver.[1][3][8][9] Unlike ester-type local anesthetics, its amide structure prevents it from being detoxified by circulating plasma esterases.[1][4] The main metabolic pathways are N-demethylation and hydroxylation, which are considered detoxification reactions.[1][4][10]

The cytochrome P450 (CYP) enzyme system is responsible for its biotransformation.[11][12] [13] Specifically, CYP1A2 is the major enzyme involved in hydroxylation, while CYP3A4 plays a role in N-demethylation.[8][14] Three primary metabolites have been identified in human adults: two phenolic metabolites, which are excreted almost exclusively as their glucuronide conjugates, and the N-demethylated compound, 2',6'-pipecoloxylidide (PPX).[1][2][4] Over 50% of an administered dose is excreted into the bile as metabolites, much of which is likely resorbed in the intestine before final excretion in the urine.[1][4][9]

Elimination

The primary route of excretion for mepivacaine and its metabolites is via the kidneys.[1][4] A small fraction, between 5% and 10% of the anesthetic, is excreted unchanged in the urine.[1][3] [9] Most of the drug and its metabolites are eliminated within 30 hours.[1][10]

The elimination half-life of mepivacaine varies significantly with age. In adults, the half-life ranges from 1.9 to 3.2 hours.[1][3][4][5][9] In neonates, the half-life is considerably longer, ranging from 8.7 to 9 hours.[1][3][4][5][9] Factors such as hepatic or renal disease, urinary pH,



and renal blood flow can significantly alter pharmacokinetic parameters and affect elimination. [1][4]

Quantitative Pharmacokinetic Data

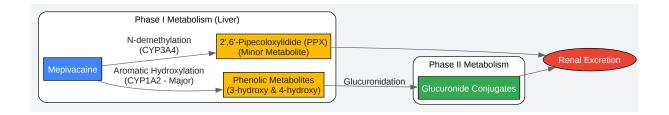
The following table summarizes key quantitative pharmacokinetic parameters of **mepivacaine hydrochloride**.

Parameter	Value	Species/Population	Citation
Protein Binding	~75%	Human	[1][3][4][5]
Half-Life (t½)	1.9 - 3.2 hours	Adult Human	[1][3][4][5][9]
8.7 - 9 hours	Neonate Human	[1][3][4][5][9]	
Metabolism Site	Liver (Principal)	Human	[1][3][8][9]
Metabolic Enzymes	CYP1A2 (major), CYP3A4	Human	[8][14]
Primary Metabolites	Two phenolic glucuronide conjugates, 2',6'- pipecoloxylidide (PPX)	Human	[1][2][4]
Excretion Route	Kidney (Principal)	Human	[1][4]
Excreted Unchanged	5% - 10%	Human	[1][3][9]
Total Clearance	R(-)-mepivacaine: 0.79 ± 0.12 L/minS(+)- mepivacaine: 0.35 ± 0.06 L/min	Human Volunteers	[7]
Volume of Distribution (Vss)	R(-)-mepivacaine: 103 ± 14 LS(+)- mepivacaine: 57 ± 7 L	Human Volunteers	[7]

Mepivacaine Metabolism Pathway



The metabolic transformation of mepivacaine in the liver primarily involves two distinct pathways mediated by cytochrome P450 enzymes.



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Mepivacaine metabolic pathway in the liver.

Experimental Protocols

The investigation of mepivacaine's pharmacokinetics in vivo typically follows a structured experimental workflow. Methodologies often involve human volunteers or various animal models to elucidate the drug's behavior in a biological system.

General Protocol for a Human Pharmacokinetic Study

A representative experimental design to determine the pharmacokinetic profile of mepivacaine in healthy volunteers is outlined below.

- Subject Recruitment and Screening: A cohort of healthy adult volunteers is recruited.
 Exclusion criteria typically include a history of hepatic, renal, or cardiovascular disease,
 known allergies to amide anesthetics, and concurrent use of interacting medications.[15]
- Drug Administration: A standardized dose of **mepivacaine hydrochloride** (e.g., 60 mg) is administered as a controlled intravenous infusion over a set period (e.g., 10 minutes).[7] This method allows for precise control over the rate of drug entry into the systemic circulation.
- Blood Sampling: Venous blood samples are collected at predetermined time points.
 Sampling is frequent initially (e.g., during and immediately after infusion) and becomes less



frequent over time (e.g., up to 8 hours post-infusion) to accurately capture the distribution and elimination phases.[7]

- Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of mepivacaine (and potentially its enantiomers and metabolites) in the plasma is quantified using a validated analytical method, such as stereoselective high-performance liquid chromatography (HPLC).[7][16]
- Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic modeling software. Non-compartmental or compartmental analysis is performed to calculate key parameters such as clearance (CL), volume of distribution (Vss), and elimination half-life (t½).[7]

Animal Models in Mepivacaine Research

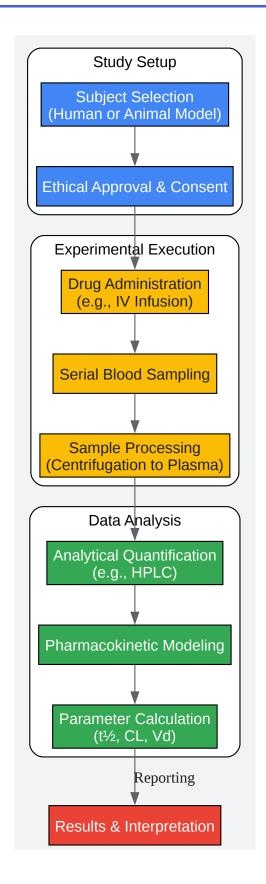
Animal models are crucial for preclinical evaluation of efficacy, toxicity, and pharmacokinetics.

- Rats and Guinea Pigs: Often used for initial studies on local anesthetic effects, metabolism, and toxicity.[17][18][19][20]
- Swine: Used to study cardiovascular effects and vascular reactivity to mepivacaine.[19]
- Monkeys: Rhesus monkeys have been used to determine seizure thresholds and corresponding plasma concentrations.[1][3]

Experimental Workflow Visualization

The logical flow of a typical in vivo pharmacokinetic study is depicted in the diagram below.





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General workflow for an in vivo pharmacokinetic study.



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